molecular formula C32H44O7 B591105 [(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate CAS No. 126240-11-7

[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate

Cat. No.: B591105
CAS No.: 126240-11-7
M. Wt: 540.697
InChI Key: JJTNXLYSYGXSFL-VMNYMRNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate is a novel ergostane-type steroid isolated from the leaves and stems of Petunia parodii, a species within the genus Petunia. This compound is part of a broader class of petuniasterones, which are known for their unique Δ1,4-diene-3-one structure and 7α-oxygenated functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of petuniasterone K involves the extraction of ergostane-type steroids from Petunia parodii. The process typically includes:

Industrial Production Methods

While specific industrial production methods for petuniasterone K are not well-documented, the general approach would involve large-scale cultivation of Petunia parodii, followed by the extraction and purification processes mentioned above. Optimization of solvent use and chromatographic conditions would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of petuniasterone K .

Scientific Research Applications

[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying ergostane-type steroids and their chemical properties.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Potential use in the development of new pharmaceuticals and bioactive compounds

Mechanism of Action

The mechanism of action of petuniasterone K involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Petuniasterone A
  • Petuniasterone D
  • Petuniasterone E
  • Petuniasterone I
  • Petuniasterone J
  • Petuniasterone L
  • Petuniasterone M
  • Petuniasterone O
  • Petuniasterone R

Uniqueness

[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate is unique due to its specific Δ1,4-diene-3-one structure and 7α-oxygenated functionality, which distinguishes it from other petuniasterones. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

126240-11-7

Molecular Formula

C32H44O7

Molecular Weight

540.697

InChI

InChI=1S/C32H44O7/c1-17(24-16-30(7)27(3,4)38-31(8,36-24)39-30)32-25(37-32)15-22-26-21(10-12-29(22,32)6)28(5)11-9-20(34)13-19(28)14-23(26)35-18(2)33/h9,11,13,17,21-26H,10,12,14-16H2,1-8H3/t17-,21+,22+,23-,24-,25+,26-,28+,29+,30+,31?,32+/m1/s1

InChI Key

JJTNXLYSYGXSFL-VMNYMRNNSA-N

SMILES

CC(C1CC2(C(OC(O1)(O2)C)(C)C)C)C34C(O3)CC5C4(CCC6C5C(CC7=CC(=O)C=CC67C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate
Reactant of Route 2
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate
Reactant of Route 4
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate
Reactant of Route 5
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate

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